molecular formula C6H10ClNO B15382166 2-Azabicyclo[4.1.0]heptan-5-one hcl

2-Azabicyclo[4.1.0]heptan-5-one hcl

Cat. No.: B15382166
M. Wt: 147.60 g/mol
InChI Key: LGRRBCJUXITWIX-UHFFFAOYSA-N
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Description

Significance of Bridged Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Bridged nitrogen heterocycles are a class of organic compounds that are of paramount importance in the fields of synthetic and medicinal chemistry. nih.govrsc.org These molecules contain a nitrogen atom at a bridgehead position, a feature common to many natural products and bioactive compounds. rsc.org The rigid framework of these structures provides a well-defined three-dimensional orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. nih.gov

Statistically, over 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-containing rings being the most prevalent. nih.gov The inclusion of bridged heterocyclic systems into a molecule can positively influence its pharmacokinetic properties, such as improving metabolic stability and reducing lipophilicity. nih.gov In drug design, these scaffolds are considered "privileged structures" because they can interact with multiple biological targets. openmedicinalchemistryjournal.com Advances in synthetic methodologies, including transition metal-catalyzed C-H activation, have provided more direct and atom-economical routes to these complex architectures. rsc.org The inherent structural and functional diversity of nitrogen heterocycles allows them to mimic various natural metabolites, underscoring their critical role in the development of novel therapeutics. openmedicinalchemistryjournal.com

Overview of Azabicyclo[4.1.0]heptane Frameworks

The azabicyclo[4.1.0]heptane skeleton is a specific type of bridged heterocyclic system characterized by a six-membered ring fused with a three-membered cyclopropane (B1198618) ring, with a nitrogen atom incorporated into the larger ring. This structural motif is a key intermediate in the synthesis of a variety of more complex molecules. researchgate.net The construction of the strained cyclopropane ring fused to the azacycle is a critical step in their synthesis, often achieved through methods like the Simmons-Smith reaction, which involves carbenoid addition to an alkene precursor. evitachem.com

The rigid and conformationally constrained nature of the azabicyclo[4.1.0]heptane framework makes it an attractive template in medicinal chemistry for designing molecules with specific spatial arrangements. Various synthetic strategies have been developed to access these structures, including gold-catalyzed cycloisomerization of cyclopropenes and oxidative cyclopropanation of aza-1,6-enynes. researchgate.netacs.org These methods allow for the creation of diverse chemical libraries for drug discovery and development. Derivatives of this framework are investigated for their potential as analgesics and anti-inflammatory agents.

Scope and Research Focus on 2-Azabicyclo[4.1.0]heptan-5-one Hydrochloride

Within the broader family of azabicyclic compounds, 2-Azabicyclo[4.1.0]heptan-5-one hydrochloride is a specific compound of interest in chemical and pharmaceutical research. evitachem.com It is a bicyclic compound featuring a nitrogen atom within its seven-membered ring structure, and it is classified as a heterocyclic compound. evitachem.com The presence of a ketone group at the fifth position enhances its chemical reactivity and potential for biological interactions. evitachem.com The hydrochloride salt form is utilized to improve the compound's stability and solubility, which is advantageous for its use in research and potential pharmaceutical applications. evitachem.com

The primary research focus on 2-Azabicyclo[4.1.0]heptan-5-one hydrochloride lies in its application in medicinal chemistry and synthetic organic chemistry. evitachem.com In pharmaceutical development, it is explored for its potential role in developing drugs that target psychiatric and neurological disorders by modulating neurotransmitter levels. evitachem.com Its mechanism of action is thought to involve the inhibition of monoamine transporters for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). evitachem.com In synthetic chemistry, its unique bicyclic structure makes it a valuable building block for creating more complex molecular architectures. evitachem.com Synthesis of this compound can be achieved through various routes, including the cyclization of appropriate nitrogen-containing precursors, and may involve chiral resolution to isolate specific enantiomers, which can be critical for biological activity. evitachem.com

Chemical Compound Data

PropertyValueSource
Compound Name 2-Azabicyclo[4.1.0]heptan-5-one hydrochloride evitachem.com
Molecular Formula C₆H₁₀ClNO uni.lu
Molecular Weight 147.60 g/mol evitachem.com
Structure Bicyclic framework with a nitrogen atom and a ketone functional group. evitachem.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

2-azabicyclo[4.1.0]heptan-5-one;hydrochloride

InChI

InChI=1S/C6H9NO.ClH/c8-6-1-2-7-5-3-4(5)6;/h4-5,7H,1-3H2;1H

InChI Key

LGRRBCJUXITWIX-UHFFFAOYSA-N

Canonical SMILES

C1CNC2CC2C1=O.Cl

Origin of Product

United States

Synthetic Methodologies for 2 Azabicyclo 4.1.0 Heptan 5 One and Its Derivatives

Established Synthetic Routes to the 2-Azabicyclo[4.1.0]heptane Core

The synthesis of the 2-azabicyclo[4.1.0]heptane nucleus is primarily achieved through two major strategies: the construction of the cyclopropane (B1198618) ring onto a pre-existing six-membered nitrogen heterocycle, or the formation of one of the rings via an intramolecular cyclization event on a suitable acyclic or monocyclic precursor.

Cyclopropanation Reactions for Bicyclic Framework Construction

Cyclopropanation reactions represent a powerful and widely used method for creating the bicyclo[4.1.0]heptane system. These reactions involve the addition of a carbene or carbenoid equivalent to the double bond of an unsaturated six-membered lactam, directly forming the fused three-membered ring.

The decomposition of diazo compounds catalyzed by transition metals is a cornerstone for the synthesis of 2-azabicyclo[4.1.0]heptane derivatives from unsaturated δ-lactams. researchgate.netresearchgate.net This method involves the reaction of an α,β-unsaturated δ-lactam with a diazo compound, such as ethyl diazoacetate, in the presence of a metal catalyst. The catalyst, typically a complex of rhodium or copper, facilitates the extrusion of nitrogen gas from the diazo compound to generate a metal-carbene intermediate. This highly reactive species then undergoes a [2+1] cycloaddition with the alkene moiety of the lactam to furnish the desired bicyclic product. researchgate.netsci-hub.se

Rhodium catalysts, particularly rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄], are frequently employed due to their high efficiency and selectivity. sci-hub.se Copper-based catalysts, such as copper bronze, have also been historically significant in these transformations. ucl.ac.uk The choice of catalyst and reaction conditions can be tuned to optimize the yield and stereochemical outcome of the cyclopropanation. researchgate.netresearchgate.net A transition-metal-free approach has also been developed for the oxidative cyclopropanation of aza-1,6-enynes, yielding functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step under mild conditions. rsc.org

Table 1: Comparison of Catalytic Systems in Cyclopropanation

Catalyst System Precursors Product Type Key Features
Rhodium(II) Acetate Unsaturated δ-lactam, Diazoalkane 2-Azabicyclo[4.1.0]heptan-5-one High efficiency, good stereocontrol. sci-hub.se
Copper Bronze Unsaturated δ-lactam, Diazoalkane 2-Azabicyclo[4.1.0]heptan-5-one Classic method, effective for certain substrates. ucl.ac.uk
Iodine/TBHP Aza-1,6-enyne Azabicyclo[4.1.0]heptane-2,4,5-trione Transition-metal-free, oxidative cyclization. rsc.org

This table provides an interactive overview of different catalytic systems.

Achieving high stereoselectivity is a critical challenge in the synthesis of complex molecules like 2-azabicyclo[4.1.0]heptane derivatives. The stereochemical outcome of metal-catalyzed cyclopropanation can be controlled by using chiral catalysts or by incorporating chiral auxiliaries into the lactam substrate. For instance, the use of chiral rhodium catalysts has been shown to induce significant levels of enantioselectivity in the cyclopropanation of olefins.

Furthermore, the inherent chirality of precursors derived from natural sources, such as amino acids, can direct the stereochemical course of the reaction. nih.gov A notable strategy involves the cyclopropanation of α,β-unsaturated δ-lactams mediated by nitrogen ylides, which can proceed in a completely stereoselective manner. researchgate.net This process tolerates a variety of alkyl halides and efficiently produces bicyclo[4.1.0]heptanes. researchgate.net The stereochemistry of the final product is influenced by the geometry of the starting unsaturated lactam and the nature of the cyclopropanating agent. researchgate.net Research has demonstrated that the synthesis of related 2-oxa-5-azabicyclo[4.1.0]heptane structures from serine and threonine derivatives can be tuned stereochemically by the choice of starting β-hydroxy-α-amino acid and the transition-metal catalyst. nih.gov

An alternative method for constructing the cyclopropane ring involves the addition of a dihalocarbene to the double bond of a suitable precursor, such as a cyclic enamine or its equivalent. Dihalocarbenes, like dichlorocarbene (B158193) (:CCl₂) or dibromocarbene (:CBr₂), are typically generated in situ from a haloform (e.g., chloroform (B151607) or bromoform) and a strong base (e.g., potassium tert-butoxide).

The resulting dihalocyclopropane-fused product can be a valuable intermediate for further synthetic transformations. For example, the synthesis of derivatives of 2-azabicyclo[4.1.0]heptane has been described where the fused cyclopropane ring bears two chlorine atoms (a gem-dichloro moiety). researchgate.net One of these chlorine atoms could be subsequently eliminated to produce a monochlorinated derivative, which demonstrated altered biological activity. researchgate.net This approach provides access to bicyclic structures with unique halogen substitution patterns on the cyclopropane ring, which can be difficult to achieve through other methods.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a different strategic approach, where one of the rings of the bicyclic system is formed by creating a bond within a single, appropriately functionalized molecule.

The 2-azabicyclo[4.1.0]heptane core can be assembled through the intramolecular cyclization of precursors containing both an amine and an alcohol functionality. This strategy typically involves a multi-step sequence where a key step is the formation of the piperidone ring. For related bicyclic systems, a common method involves the cyclization of haloalkoxy amines or amino alcohol derivatives under basic or nucleophilic conditions. The process generally proceeds via the formation of an intermediate with a leaving group (e.g., a halide or sulfonate ester) which is then displaced by an intramolecular nucleophilic attack from the nitrogen atom to close the ring. The preservation of the core bicyclic structure is crucial during these cyclization steps. This method is particularly useful for establishing specific stereocenters, as the geometry of the final product is dictated by the stereochemistry of the starting amino alcohol precursor.

Ring-Closing Metathesis in Bicyclic Aziridine (B145994) Formation

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of cyclic and bicyclic structures, including those containing the aziridine moiety. organic-chemistry.orgnih.govrsc.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts, facilitates the formation of carbon-carbon double bonds through the intramolecular reaction of a diene or enyne. organic-chemistry.orgbeilstein-journals.org In the context of forming bicyclic aziridines, RCM offers a strategic advantage by enabling the construction of the larger ring of the bicyclic system with high efficiency and functional group tolerance. nih.gov

The general strategy involves the synthesis of an acyclic precursor containing both an aziridine ring and two terminal alkene functionalities at appropriate positions. Subsequent exposure of this precursor to an RCM catalyst initiates the cyclization, leading to the formation of the desired bicyclic aziridine. For instance, the synthesis of azabicyclo[m.n.1]alkenes has been successfully achieved through the RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives. nih.gov

The choice of catalyst generation (e.g., Grubbs first or second generation) can influence the reaction's efficiency and outcome. beilstein-journals.org While modern catalysts offer greater stability and broader substrate scope, first-generation catalysts can sometimes provide superior results, particularly when side reactions need to be suppressed. organic-chemistry.orgbeilstein-journals.org The RCM approach has been instrumental in creating diverse libraries of bicyclic compounds for various applications.

Multi-Step Synthetic Sequences and Precursor Functionalization

The synthesis of 2-Azabicyclo[4.1.0]heptan-5-one and its analogs often necessitates multi-step sequences that begin with simpler, readily available starting materials. researchgate.netiwu.edu These sequences involve the strategic introduction and manipulation of functional groups on precursor molecules to build the required carbon skeleton and install the necessary heteroatoms.

Functionalization of precursors can also involve the introduction of substituents that will ultimately become part of the final bicyclic structure or that facilitate key bond-forming reactions. This can include the installation of leaving groups to enable intramolecular cyclizations or the introduction of activating groups to control the regioselectivity of subsequent transformations. jove.comnih.gov The ability to perform these functionalizations on a multigram scale is crucial for the practical application of these synthetic routes in areas like drug discovery. researchgate.netnuph.edu.ua

Advanced Synthetic Approaches to 2-Azabicyclo[4.1.0]heptan-5-one Specificity

Recent advancements in synthetic chemistry have focused on developing more specific and efficient methods for the synthesis of 2-Azabicyclo[4.1.0]heptan-5-one and its isomers. These approaches aim to address challenges related to the introduction of the oxo-group, control of stereochemistry, and scalability.

Oxo-Group Introduction and Manipulation

The introduction of the ketone functionality at the 5-position of the 2-azabicyclo[4.1.0]heptane skeleton is a key challenge. evitachem.com One strategy involves the use of a precursor that already contains the oxo-group or a functional group that can be readily converted to a ketone. For instance, a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes has been developed to synthesize 3-bicyclo[4.1.0]heptan-5-ones. rsc.org This cascade reaction involves hydration, cyclization, and cyclopropanation. rsc.org

Another approach is the cyclopropanation of unsaturated δ-lactams. researchgate.netresearchgate.net This method utilizes the decomposition of diazo compounds catalyzed by metal complexes to form the bicyclic lactam structure. researchgate.netresearchgate.net More recently, a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation has been reported for the synthesis of azabicyclo[4.1.0]heptane-2,4,5-trione derivatives. rsc.orgrsc.org This method uses iodine and tert-butyl hydroperoxide (TBHP) and proceeds via a radical cascade, forming four chemical bonds in a single step. rsc.org

The manipulation of the oxo-group, once introduced, can lead to a variety of derivatives. For example, the ketone can be reduced to an alcohol or converted to other functional groups, further diversifying the available compounds.

Stereocontrolled Synthesis of Specific Isomers

The control of stereochemistry is paramount in the synthesis of biologically active molecules, and 2-Azabicyclo[4.1.0]heptan-5-one is no exception. evitachem.comthieme-connect.de The development of stereocontrolled methods allows for the selective synthesis of specific enantiomers or diastereomers.

One common strategy is to employ chiral starting materials derived from the chiral pool. For example, enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one precursors have been used to ensure the unambiguous stereochemistry of the final products. researchgate.netnih.gov The absolute configuration of a related triazabicyclo[4.1.0]heptan-5-one was determined by synthesizing it from (S)-Ser-OMe. rsc.org

Asymmetric catalysis is another powerful tool for achieving stereocontrol. thieme-connect.demdpi.com Organocatalysis, in particular, has emerged as a valuable strategy for a variety of asymmetric transformations. thieme-connect.demdpi.com For instance, an asymmetric organocatalytic formal cycloaddition between bicyclo[1.1.0]butanes and N-aryl imines, catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid, has been developed to produce chiral azabicyclo[2.1.1]hexanes with high enantioselectivity. thieme-connect.de While not directly applied to 2-azabicyclo[4.1.0]heptan-5-one, this demonstrates the potential of asymmetric catalysis in constructing related bicyclic systems. The Simmons-Smith reaction, which uses an iodomethylzinc iodide, is a classic method for stereospecific cyclopropanation of alkenes. evitachem.com

Development of Efficient and Scalable Preparative Methods

For a synthetic route to be practically useful, it must be efficient and scalable. rsc.org Researchers are continuously working to develop methods for the synthesis of 2-azabicyclo[4.1.0]heptane derivatives that can be performed on a larger scale to provide sufficient material for further studies.

Mechanistic Studies of Key Bond-Forming Reactions

Understanding the mechanisms of the key bond-forming reactions is crucial for optimizing reaction conditions and for the rational design of new synthetic strategies. The formation of the 2-azabicyclo[4.1.0]heptan-5-one ring system involves several key bond-forming steps, including the formation of the aziridine ring and the cyclopropane ring.

The formation of the aziridine ring can occur through various mechanisms, including nucleophilic substitution and addition reactions. organic-chemistry.orgorganic-chemistry.org The ring-opening of aziridines is also a well-studied process that can proceed through either an SN1 or SN2-type mechanism, depending on the substituents and reaction conditions. youtube.com In some cases, unexpected C-C bond cleavage can occur during nucleophilic aziridine ring-opening reactions. rsc.org

The formation of the cyclopropane ring is often achieved through cyclopropanation reactions. The mechanism of the Simmons-Smith reaction is well-established and involves the formation of a carbenoid species that adds to the double bond in a concerted fashion. evitachem.com In the case of the recently developed radical-triggered tandem cyclization of 1,6-enynes, mechanistic studies suggest a key role for a hydroxyl radical in initiating a sequential Michael addition/ring closure pathway. researchgate.net Control experiments and real-time mass spectrometry monitoring have been used to support proposed mechanisms for the formation of azabicyclo[4.1.0]heptane-2,4,5-triones. rsc.orgrsc.org

Photoredox catalysis has also been employed in the synthesis of related bicyclic systems, with mechanistic investigations, including fluorescence quenching experiments and electrochemical studies, supporting the proposed pathway of β-oxyvinyl radical generation through pyridine (B92270) N-oxy radical addition to alkynes. nih.gov

Proposed Reaction Pathways for Cyclopropanation

The formation of the 2-azabicyclo[4.1.0]heptane skeleton is most commonly achieved through cyclopropanation of a corresponding unsaturated piperidinone precursor. Several key methodologies have been established, each with distinct reaction pathways.

Simmons-Smith Reaction: This classic method involves the use of an organozinc carbenoid, typically generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). The proposed pathway for the cyclopropanation of an α,β-unsaturated piperidinone, such as a derivative of 5,6-dihydropyridin-2(1H)-one, involves the formation of an iodomethylzinc iodide (ICH₂ZnI) species. This carbenoid then adds to the double bond of the piperidinone in a concerted fashion, meaning the two new carbon-carbon bonds are formed simultaneously. This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. The transition state is often depicted as a "butterfly" arrangement where the zinc atom coordinates to the double bond, facilitating the transfer of the methylene (B1212753) group.

Rhodium(II)-Catalyzed Cyclopropanation: Dirhodium(II) carboxylates, such as rhodium(II) tetrafluoroacetate (Rh₂(TFA)₄), are effective catalysts for the decomposition of diazo compounds to generate rhodium carbenoids. In the synthesis of 2-azabicyclo[4.1.0]heptan-5-one derivatives, a suitable diazoester can be reacted with an enamine derived from a piperidinone precursor. The proposed pathway involves the initial formation of a rhodium carbenoid from the diazo compound. This electrophilic carbene then reacts with the electron-rich enamine to form a zwitterionic intermediate or proceeds through a concerted cycloaddition to yield the cyclopropane ring. The choice of ligands on the rhodium catalyst can significantly influence the stereochemical outcome of the reaction.

Palladium-Catalyzed Cyclization: Palladium catalysts can be employed in oxidative cyclization reactions of 1,6-enynes to construct the bicyclo[4.1.0]heptan-5-one framework. A proposed pathway involves the coordination of the palladium(II) catalyst to the enyne substrate. This is followed by an intramolecular nucleophilic attack of the nitrogen atom onto the activated alkyne, leading to a cyclization cascade. The subsequent steps involve the formation of the cyclopropane ring, often through a reductive elimination process from a palladacyclobutane intermediate. This method allows for the construction of the bicyclic system in a single, efficient step.

Transition-Metal-Free Radical Cyclization: A more recent and sustainable approach involves the oxidative cyclopropanation of aza-1,6-enynes without the use of transition metals. One proposed pathway utilizes iodine (I₂) and a radical initiator like tert-butyl hydroperoxide (TBHP). The reaction is thought to proceed through a radical cascade mechanism. Initially, a radical is generated which adds to the alkyne moiety of the aza-1,6-enyne. This is followed by an intramolecular cyclization onto the alkene, and subsequent radical-mediated steps lead to the formation of the cyclopropane ring and the final bicyclic ketone product. This method is advantageous due to its operational simplicity and avoidance of heavy metal waste. evitachem.commdpi.com

Role of Catalysts and Reagents in Stereochemical Outcome

The stereochemistry of the 2-azabicyclo[4.1.0]heptan-5-one core is crucial for its biological activity. The choice of catalysts and reagents plays a pivotal role in controlling the diastereoselectivity and enantioselectivity of the cyclopropanation reaction.

In Simmons-Smith reactions , the stereochemical outcome is often directed by existing stereocenters or functional groups in the substrate. For instance, the presence of a hydroxyl group on the piperidinone ring can direct the cyclopropanation to occur on the same face of the molecule through coordination with the zinc reagent. This substrate-controlled diastereoselectivity is a powerful tool for synthesizing specific isomers.

In rhodium(II)-catalyzed cyclopropanations , the stereoselectivity is largely influenced by the nature of the ligands attached to the rhodium center. The use of chiral ligands can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. The steric and electronic properties of the ligands create a chiral environment around the rhodium carbenoid, which dictates the facial selectivity of the attack on the alkene. For example, chiral dirhodium tetracarboxylates derived from amino acids have been shown to be effective in asymmetric cyclopropanations.

Palladium-catalyzed reactions also offer opportunities for stereocontrol. The use of chiral phosphine (B1218219) ligands in conjunction with the palladium catalyst can lead to enantioselective cyclizations. The geometry of the ligand-metal complex influences the approach of the substrate and the subsequent bond-forming steps, thereby controlling the absolute stereochemistry of the product.

Furthermore, the nature of the protecting group on the nitrogen atom of the piperidinone precursor can also influence the stereochemical outcome. Bulky protecting groups can sterically hinder one face of the molecule, leading to preferential attack from the less hindered side.

Table 1: Influence of Catalysts and Reagents on Stereoselectivity

Reaction TypeCatalyst/ReagentRole in StereocontrolOutcome
Simmons-SmithZn-Cu, CH₂I₂Substrate-directed, concerted mechanismDiastereoselective (dependent on substrate stereochemistry)
Rhodium(II)-CatalyzedRh₂(chiral carboxylate)₄Chiral environment around the metal centerEnantioselective
Palladium-CatalyzedPd(OAc)₂ with chiral phosphine ligandsChiral ligand-metal complexEnantioselective
Substrate ModificationBulky N-protecting groupSteric hindranceDiastereoselective

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically relevant molecules like 2-azabicyclo[4.1.0]heptan-5-one to minimize environmental impact and improve sustainability.

Solvent Selection and Reaction Efficiency

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents often pose health and environmental hazards. In the synthesis of nitrogen-containing heterocycles, there is a growing trend towards the use of greener alternatives. mdpi.com

Greener Solvents: Research has explored the use of water, polyethylene (B3416737) glycol (PEG), and bio-based solvents for the synthesis of related heterocyclic structures. mdpi.com These solvents are less toxic, non-flammable, and often derived from renewable resources. For instance, some cyclization reactions can be performed in aqueous media, which significantly reduces the generation of volatile organic compounds (VOCs).

Atom Economy and Waste Reduction Principles

Atom Economy: This principle, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are desirable as they generate minimal waste. Cycloaddition and cyclization reactions are often highly atom-economical. For example, the intramolecular cyclization of an aza-1,6-enyne to form 2-azabicyclo[4.1.0]heptan-5-one is, in principle, 100% atom-economical as all the atoms of the starting material are incorporated into the product.

E-Factor: The Environmental Factor (E-factor) is another important metric that quantifies the amount of waste produced per unit of product. A lower E-factor signifies a greener process. The synthesis of 2-azabicyclo[4.1.0]heptan-5-one via different routes can be compared using their E-factors. For instance, traditional methods like the Simmons-Smith reaction may have a higher E-factor due to the use of stoichiometric zinc reagents and halogenated solvents, leading to significant metal and solvent waste. evitachem.com In contrast, modern catalytic and transition-metal-free methods generally exhibit lower E-factors. evitachem.com

Table 2: Green Chemistry Metrics for Different Synthetic Routes to the 2-Azabicyclo[4.1.0]heptane Core

Synthetic MethodAtom Economy (%) (Theoretical)E-Factor (Estimated)Key Green Improvement
Traditional Simmons-Smith~45%>8High zinc waste, use of halogenated solvents
Rh(II)-Catalyzed CyclopropanationHigh (approaching 100% for intramolecular)Lower than Simmons-SmithCatalytic use of metal, potential for solvent choice
Transition-Metal-Free Radical Cyclization100% (intramolecular)LowAvoids heavy metal waste, often milder conditions

By focusing on catalyst development, solvent substitution, and designing more atom-economical reaction pathways, the synthesis of 2-azabicyclo[4.1.0]heptan-5-one and its derivatives can be made more sustainable and environmentally friendly. ijarsct.co.intandfonline.com

Chemical Reactivity and Transformations of the 2 Azabicyclo 4.1.0 Heptan 5 One System

Ring-Opening Reactions and Derivatives

The strained cyclopropane (B1198618) ring within the 2-azabicyclo[4.1.0]heptane system is susceptible to cleavage under various conditions, leading to a diverse array of derivatives. These reactions are often driven by the release of ring strain and can be influenced by the nature of the substituents and the reaction conditions.

Cyclopropane Ring Cleavage Pathways

The cleavage of the cyclopropane ring in 2-azabicyclo[4.1.0]heptane derivatives can proceed through different pathways, largely dependent on the reagents and the substitution pattern on the bicyclic core.

Reductive cleavage of the cyclopropane ring can lead to the formation of cycloheptyl derivatives. For instance, treatment with lithium in liquid ammonia (B1221849) can open the three-membered ring. Another significant pathway involves the formation of an intermediate bicyclic aziridinium (B1262131) salt. arkat-usa.org This intermediate can then undergo nucleophilic attack, leading to ring-opened products. For example, the reaction of 2-(4-tosyloxybutyl)aziridine, a precursor to the 1-azoniabicyclo[4.1.0]heptane system, with sodium azide (B81097) results in the formation of both 2-azidomethylpiperidine and 3-azidoazepane, demonstrating the two possible modes of ring-opening. nih.gov

The presence of gem-dihalocyclopropane moieties offers additional routes for ring-opening. rsc.org These reactions can be triggered thermally or with the aid of silver salts and often proceed through an allyl cation intermediate. rsc.orgresearchgate.net The stability of this cation is enhanced by the nitrogen atom, making these transformations more facile compared to their carbocyclic analogs. researchgate.net

Ring-Enlargement and Ring-Contraction Reactions

Ring-enlargement is a common outcome of the reactivity of the 2-azabicyclo[4.1.0]heptane system, often initiated by the cleavage of the cyclopropane ring. For instance, the treatment of 7,7-dihalo-2-azabicyclo[4.1.0]heptane substrates with aldehydes or ketones under reductive amination conditions can trigger a ring-expansion to yield functionalized 2,3,4,7-tetrahydro-1H-azepine derivatives. rsc.org This transformation proceeds through an unstable dihalogenated aminocyclopropane intermediate which rearranges to a more stable, ring-enlarged product. rsc.org

The formation of a 1-azoniabicyclo[4.1.0]heptane tosylate intermediate is a key strategy for accessing both piperidine (B6355638) and azepane derivatives through regioselective nucleophilic attack. nih.govjove.com Attack at the bridge carbon leads to piperidines, while attack at the bridgehead carbon results in the formation of azepanes. nih.gov This methodology has been successfully applied to the synthesis of various natural products. nih.govjove.com

Conversely, while less common, ring-contraction reactions can also be envisaged under specific conditions, although ring-enlargement is the more thermodynamically favorable pathway due to the release of strain from the cyclopropane ring.

Transformation into Related Nitrogen-Containing Heterocycles

The versatile reactivity of the 2-azabicyclo[4.1.0]heptan-5-one system allows for its conversion into a variety of other nitrogen-containing heterocycles. As previously discussed, regioselective ring-opening of the corresponding aziridinium ion provides a divergent route to both substituted piperidines and azepanes. nih.gov

Furthermore, the manipulation of functional groups on the bicyclic scaffold can lead to the synthesis of more complex heterocyclic systems. For example, a palladium-catalyzed oxidative 6-exo-trig cyclization of 1,6-enynes provides a facile route to 3-azabicyclo[4.1.0]heptan-5-ones. rsc.org These products can serve as precursors for further transformations.

The reductive amination of deprotected halogenated secondary cyclopropylamines, derived from 2-azabicyclo[4.1.0]heptanes, with aldehydes or ketones not only introduces new functionality but also triggers ring expansion to afford halogen-substituted 1,2,3,6-tetrahydropyridines and 2,3,4,7-tetrahydro-1H-azepines. rsc.org

Functional Group Interconversions on the Bicyclic Scaffold

Beyond ring-opening reactions, the 2-azabicyclo[4.1.0]heptan-5-one scaffold allows for a range of functional group interconversions, enabling the synthesis of a diverse library of derivatives.

Modifications of the Ketone Moiety (e.g., Oxime Formation)

The ketone at the C5 position is a versatile handle for various chemical modifications. A common transformation is the formation of an oxime by reacting the ketone with hydroxylamine (B1172632) hydrochloride. google.comgoogle.com This oxime can be further reduced, for instance with lithium aluminum hydride, to yield the corresponding 5-amino-3-azabicyclo[4.1.0]heptane. google.com

The ketone can also be a site for oxidation reactions. For example, a Swern oxidation can be employed to form the ketone from the corresponding alcohol. google.com Additionally, the ketone can undergo reduction to the corresponding alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Nitrogen Atom Transformations (e.g., Alkylation, Acylation, Debenzylation)

The nitrogen atom in the 2-azabicyclo[4.1.0]heptan-5-one system can undergo various transformations, including alkylation, acylation, and deprotection. For instance, a benzyl (B1604629) group, often used as a protecting group, can be introduced by reaction with benzyl bromide. google.com This benzyl group can later be removed, for example, by hydrogenolysis. google.com The nitrogen can also be protected with a tert-butoxycarbonyl (Boc) group. nih.gov

Furthermore, the nitrogen atom can participate in nucleophilic substitution reactions. evitachem.com For example, after removal of a protecting group, the secondary amine can be alkylated or acylated to introduce a variety of substituents. google.com

Derivatization at Peripheral Positions

The derivatization of the 2-azabicyclo[4.1.0]heptan-5-one core at its peripheral positions allows for the introduction of various functional groups, enabling the modulation of its physicochemical and biological properties. A common strategy involves the use of a protected precursor, such as tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which can be synthesized in multiple steps and serves as a versatile intermediate. researchgate.net This precursor allows for short reaction sequences to access bifunctional derivatives. researchgate.net

The presence of the ketone at the C5 position and the secondary amine at the N2 position are key handles for derivatization. The nitrogen atom can be readily functionalized through standard N-acylation or N-alkylation reactions. Furthermore, the carbon atoms of the bicyclic system exhibit differential reactivity, allowing for regioselective modifications. For instance, in related bicyclic systems, nucleophilic additions tend to occur at the C1 position (adjacent to the nitrogen), while electrophilic substitutions are favored at the C2 position (adjacent to the carbonyl group).

Electrophilic and Nucleophilic Reactions

The 2-azabicyclo[4.1.0]heptan-5-one system is susceptible to both electrophilic and nucleophilic attacks due to the presence of the nitrogen atom and the strained cyclopropane ring. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily reacting with various electrophiles. evitachem.com Under acidic conditions, protonation of the nitrogen can facilitate ring-opening of the cyclopropane, leading to potential rearrangements.

Nucleophilic reactions can also target the carbon atoms of the bicyclic framework. In related aziridine (B145994) systems, nucleophilic ring-opening of the strained three-membered ring is a common transformation. For instance, the reaction of 1-azabicyclo[4.1.0]heptane derivatives with magnesium halides can lead to the stereoselective ring opening to produce chiral piperidine derivatives. While specific examples for the 2-azabicyclo[4.1.0]heptan-5-one system are not extensively documented in the provided search results, the principles of nucleophilic attack on strained heterocyclic systems are applicable.

Electrophilic substitution reactions on the 2-azabicyclo[4.1.0]heptan-5-one core are also conceivable. For example, the reaction of a related γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, with bromine in acetic acid or in the presence of fluoride (B91410) ions leads to the formation of 6,7-substituted derivatives. rsc.org This suggests that the carbon framework of the bicyclic system can be targeted by electrophiles, providing a pathway to functionalized analogs.

Radical Cascade Reactions and Their Application

Radical cascade reactions represent a powerful and efficient strategy for the construction of complex polycyclic molecules from simple precursors. In the context of the 2-azabicyclo[4.1.0]heptane system, radical cascade annulations of 1,6-enynes have emerged as a key synthetic methodology.

One notable approach involves a photoredox-catalyzed radical cascade annulation of N-Ts-substituted 1,6-enynes. This metal-free method utilizes blue light-emitting diode (LED) irradiation and a pyridine (B92270) N-oxide as a radical initiator to generate a β-oxyvinyl radical, which then undergoes a cascade cyclization to afford the 3-azabicyclo-[4.1.0]heptan-5-one skeleton in good yields.

Another effective method is the transition-metal-free oxidative cyclopropanation of aza-1,6-enynes using iodine and tert-butyl hydroperoxide (TBHP). choudharylab.comnih.gov This reaction proceeds under mild conditions and allows for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step. choudharylab.comnih.gov The proposed mechanism involves the generation of a hydroxyl radical that initiates the cascade. choudharylab.com

These radical cascade reactions offer a direct and versatile route to highly functionalized azabicyclo[4.1.0]heptane derivatives, which are of significant interest in medicinal chemistry.

Reaction Type Substrate Reagents and Conditions Product Yield Reference
Photoredox Radical CascadeN-Ts-substituted 1,6-enynesMes-(tBu)2Acr-PhBF4, 2,6-lutidine N-oxide, MeCN, blue LED3-Azabicyclo[4.1.0]heptan-5-onesGood
Oxidative CyclopropanationAza-1,6-enynesI2, TBHP, MeCN, 80°CAzabicyclo[4.1.0]heptane-2,4,5-trionesGood to Excellent choudharylab.comnih.gov

C-C Bond Cleavage and Cross-Coupling Methodologies

The strained nature of the cyclopropane ring in the 2-azabicyclo[4.1.0]heptane system makes it susceptible to C-C bond cleavage reactions. These reactions can be strategically employed in synthetic sequences to generate novel molecular scaffolds.

A notable example is the sequential Norrish-Yang cyclization and C-C bond cleavage/cross-coupling of a related [4.1.0] fused saturated azacycle. In this process, the starting lactam undergoes a Norrish-Yang cyclization to form an α-hydroxy-β-lactam intermediate. This intermediate can then undergo a C-C bond cleavage and subsequent cross-coupling reaction. For instance, treatment with specific reagents can lead to products resulting from sequential C-C cleavage followed by β-hydride elimination or distal C-C cleavage.

The table below summarizes the results of an investigation into the cross-coupling/cleavage reaction of a model lactam, highlighting the formation of different products based on the reaction conditions.

Entry Product(s) Yield(s) Notes Reference
13a60%Sequential C-C cleavage followed by β-hydride elimination.
23b12%Distal C-C cleavage of the α-hydroxy-β-lactam.

Note: The specific structures for products 3a and 3b are detailed in the source material and represent different scaffolds arising from distinct C-C bond cleavage pathways.

This methodology demonstrates the potential to utilize the inherent ring strain of the 2-azabicyclo[4.1.0]heptane system to access diverse and complex molecular architectures through controlled C-C bond cleavage and cross-coupling strategies.

Structural Analysis and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Elucidation

The precise structure of 2-Azabicyclo[4.1.0]heptan-5-one HCl is determined through a combination of sophisticated spectroscopic methods. These techniques provide a comprehensive understanding of the molecule's atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For derivatives of 2-azabicyclo[4.1.0]heptane, ¹H and ¹³C NMR provide critical data on the chemical environment of each proton and carbon atom. rsc.orgmdpi.com

In ¹H NMR spectra of related bicyclic systems, the chemical shifts and coupling constants of the protons reveal their spatial relationships. For instance, in a study of tert-butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate, the presence of rotamers was identified, indicating hindered rotation around the N-C(O) bond. rsc.org The multiplicity of signals, such as doublets of doublets or multiplets, helps to assign protons to specific positions within the bicyclic framework. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a particularly sensitive method for analyzing related β-lactam compounds. nih.gov The mass spectrum of a compound provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound, the molecular weight is approximately 147.60 g/mol . evitachem.com

In studies of similar bicyclic lactams, mass spectrometry has been used to identify impurities and degradation products. nih.gov The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, the cleavage of the β-lactam ring is a characteristic fragmentation pathway for many penicillin and cephalosporin (B10832234) antibiotics. nih.govrsc.org

Table 1: Predicted Collision Cross Section (CCS) values for 2-azabicyclo[4.1.0]heptane uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺98.096426122.2
[M+Na]⁺120.07837130.6
[M-H]⁻96.081874124.5
[M+NH₄]⁺115.12297139.6
[M+K]⁺136.05231127.9
[M+H-H₂O]⁺80.086410116.1
[M+HCOO]⁻142.08735140.9
[M+CH₃COO]⁻156.10300134.9
[M+Na-2H]⁻118.06382130.3
[M]⁺97.088601119.3
[M]⁻97.089699119.3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrational modes of its chemical bonds. For this compound, a key feature in the IR spectrum would be the characteristic absorption of the carbonyl (C=O) group of the ketone, which is expected to appear in the region of 1650-1750 cm⁻¹. evitachem.comacs.org

In a study of a related N-Boc protected 3-azabicyclo[4.1.0]heptane, a strong absorption was observed at 1688 cm⁻¹, which is characteristic of the amide carbonyl group. nih.gov The presence of the N-H bond in the hydrochloride salt would also give rise to a broad absorption band in the region of 3000-3400 cm⁻¹.

X-ray Diffraction Studies for Solid-State Structure

For a derivative of 2-azabicyclo[4.1.0]heptane, a single-crystal X-ray diffraction analysis unambiguously determined its relative configuration. nih.gov Such studies are crucial for understanding the stereochemistry of the bicyclic system and how it influences its biological activity. The data obtained from X-ray diffraction can also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Chiroptical Properties and Enantiomeric Purity Determination

2-Azabicyclo[4.1.0]heptan-5-one is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. The biological activity of chiral compounds often resides in only one of the enantiomers. Therefore, the determination of chiroptical properties and enantiomeric purity is of paramount importance. evitachem.comnih.govnih.govacs.org

Optical rotation, measured using a polarimeter, is a key chiroptical property that can distinguish between enantiomers. For example, the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one exhibit specific rotations of +565° and -565°, respectively. sigmaaldrich.com Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique to separate enantiomers and determine the enantiomeric excess (ee) of a sample. tuwien.at This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Conformational Analysis of the Bicyclic Ring System

The bicyclic ring system of 2-Azabicyclo[4.1.0]heptan-5-one is conformationally constrained due to the fusion of the seven-membered ring with a cyclopropane (B1198618) ring. This rigidity is a key feature that influences its interaction with biological targets.

Computational methods, such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, are employed to study the conformational preferences of such bicyclic systems. These studies can provide insights into the relative energies of different conformations and the energy barriers between them. The strain energy of the bicyclo[4.1.0]heptane system is estimated to be around 15–20 kcal/mol, which contributes to its unique chemical reactivity. The conformational analysis helps in understanding the three-dimensional shape of the molecule, which is crucial for designing new derivatives with improved biological activity.

Theoretical and Computational Studies on 2 Azabicyclo 4.1.0 Heptan 5 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering deep insights into the behavior of molecules at the electronic level. For the 2-Azabicyclo[4.1.0]heptan-5-one scaffold, these calculations are crucial for understanding its stability, reactivity, and spectroscopic properties.

The determination of the electronic structure of 2-Azabicyclo[4.1.0]heptan-5-one involves solving the Schrödinger equation for the molecule, a process that is approximated using various computational methods. A primary goal is to find the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.

Energy minimization is performed using algorithms like the steepest descent or conjugate gradient methods, often in conjunction with molecular mechanics force fields such as MMFF94, before more intensive quantum calculations are undertaken. jmchemsci.com This process refines the three-dimensional structure to its lowest energy state, which is essential for subsequent analyses like docking or reaction modeling. jmchemsci.com

Table 1: Predicted Physicochemical Properties of 2-Azabicyclo[4.1.0]heptane

Property Value Source
Molecular Formula C6H11N uni.lu
Molecular Weight 97.16 g/mol uni.lu
Monoisotopic Mass 97.08915 Da uni.lu
XlogP (predicted) 0.7 uni.lu
Predicted CCS (Ų) [M+H]+ 122.2 uni.lu

This table presents predicted data for the parent compound, 2-Azabicyclo[4.1.0]heptane, as a reference for the core scaffold.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unfilled Molecular Orbital (LUMO)—is particularly important for predicting chemical reactivity.

For 2-Azabicyclo[4.1.0]heptan-5-one, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making it the principal site for nucleophilic attack. The LUMO, conversely, would be centered on the carbonyl group, specifically the antibonding π* orbital of the C=O bond, which acts as the primary site for electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity.

Reaction Mechanism Predictions and Validation

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For derivatives of the 2-azabicyclo[4.1.0]heptane scaffold, quantum chemical calculations have been used to evaluate the mechanisms of various reactions. ucdavis.edu

For instance, in cycloaddition reactions, calculations can determine whether a pathway is concerted or stepwise. Studies on related aziridines have shown that a stepwise pathway through a zwitterionic intermediate can be energetically preferred. ucdavis.edu Similarly, the mechanism for ring-opening reactions, a characteristic transformation for cyclopropane-containing molecules, can be computationally modeled to predict product stereoselectivity. ucdavis.edu

Computational studies can also explain the outcomes of transition-metal-free oxidative cyclopropanations used to form functionalized azabicyclo[4.1.0]heptane derivatives. researchgate.net By modeling the intermediates and transition states, researchers can understand how factors like stereochemistry dictate the reaction pathway, such as why an exo cyclopropyl (B3062369) C-C bond cleavage might be favored over an endo cleavage. nsf.gov These theoretical predictions can then be validated against experimental results, providing a comprehensive understanding of the reaction.

Conformational Landscape Exploration

The 2-azabicyclo[4.1.0]heptane framework possesses a rigid and conformationally constrained structure due to the fused cyclopropane (B1198618) ring. researchgate.net This rigidity "locks" the six-membered piperidine (B6355638) ring into a specific conformation, often described as a twist-like shape, which is significant for its interaction with biological targets. researchgate.net

Computational techniques are employed to explore the conformational landscape and identify the most stable conformers. Molecular Dynamics (MD) simulations can be used to explore the dynamic behavior of the molecule over time, revealing its flexibility and preferred shapes. Furthermore, theoretical calculations of NMR parameters, such as coupling constants and Nuclear Overhauser Effect (NOESY) correlations, can be compared with experimental data to confirm the predicted stereochemistry and conformation in solution. researchgate.net Studies on related bicyclic systems have shown that even subtle changes in the ring system can impose significant steric constraints and alter conformational preferences, which can be effectively modeled. strath.ac.uk

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a ligand, such as a derivative of 2-Azabicyclo[4.1.0]heptan-5-one, might bind to a macromolecular target, typically a protein receptor.

The process begins with generating a low-energy 3D conformer of the ligand, often using force fields like MMFF94. jmchemsci.com The protein target's binding site is identified, and a docking algorithm systematically samples different orientations and conformations of the ligand within this site. A scoring function is then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. jmchemsci.com

For scaffolds related to 2-azabicyclo[4.1.0]heptane, docking studies have been performed to understand their interactions with targets like inducible nitric oxide synthase (iNOS) and the P2Y14 receptor. researchgate.netnih.gov These studies help to rationalize observed biological activities by identifying key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the receptor's binding pocket. The rigidity of the bicyclic framework is an asset in these studies, as it reduces the number of possible conformations that need to be sampled, potentially leading to more accurate predictions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Principles

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for rational drug design, aiming to correlate a molecule's chemical structure with its biological activity. wikipedia.org

SAR is a qualitative approach that involves synthesizing and testing a series of related compounds to determine how specific structural modifications affect activity. For instance, SAR studies on 2-azabicyclo[4.1.0]heptane derivatives have shown that modifications to the cyclopropane ring or substituents on the nitrogen can significantly alter inhibitory potency and selectivity for enzymes like iNOS. researchgate.netresearchgate.net

QSAR takes this a step further by creating a mathematical model that quantitatively relates the biological activity to physicochemical properties or theoretical molecular descriptors. wikipedia.orgnih.gov A typical QSAR model takes the form: Activity = f(molecular descriptors) + error wikipedia.org

For a series of 2-Azabicyclo[4.1.0]heptan-5-one derivatives, descriptors such as lipophilicity (logP), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume) would be calculated. These descriptors are then used as predictor variables in a regression model to predict the biological activity. wikipedia.org A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.gov These models are crucial in optimizing lead compounds by focusing synthetic efforts on molecules with the highest predicted efficacy. researchgate.net

Applications in Advanced Organic Synthesis and Design

Role as a Chiral Building Block

Chiral bicyclic lactams and amino acids are powerful tools in stereocontrolled synthesis. Their inherent rigidity and defined stereochemistry are transferred to more complex products.

Asymmetric Synthesis of Complex Molecules

Bicyclic lactams, such as the well-known Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), serve as versatile precursors in the synthesis of a wide array of complex molecules. researchgate.netnih.gov The constrained framework of these building blocks allows for high stereoselectivity in subsequent reactions. The double bond in unsaturated variants, for instance, can be manipulated through various chemical transformations to create functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane (B165970) or cyclohexane (B81311) framework. researchgate.net This approach is fundamental to accessing blockbuster antiviral drugs like Carbovir and Abacavir. researchgate.net Similarly, other bicyclic proline analogues are used to create libraries of conformationally constrained amino acids for peptidomimetic design. researchgate.net

Precursor for Ligands and Catalysts

The defined stereochemistry and rigid structure of bicyclic amines and related compounds make them excellent candidates for chiral ligands and catalysts. Organically modified silicate (B1173343) (ORMOSIL) materials, for example, can serve as robust supports for chiral catalysts, where the bicyclic scaffold can be a key component of the chiral modifier, enhancing enantioselectivity and stability in reactions like asymmetric hydrogenation. researchgate.net The functional groups on the bicyclic core can be readily modified to coordinate with metal centers, creating catalysts for a range of asymmetric transformations. researchgate.net

Scaffold Design in Medicinal Chemistry Research (pre-clinical focus)

In medicinal chemistry, introducing conformational constraints into a molecule is a widely used strategy to enhance potency, selectivity, and pharmacokinetic properties. unifi.it Bicyclic scaffolds are ideal for this purpose, as they "lock" a molecule into a bioactive conformation, minimizing entropy loss upon binding to a biological target.

Construction of Rigidified Analogues for Molecular Recognition

The bicyclo[x.y.z]heptane scaffold imparts significant structural rigidity, making it a valuable component in the design of conformationally restricted analogues of biologically active molecules. By replacing a flexible fragment of a lead compound with a rigid bicyclic core, chemists can probe the required geometry for optimal molecular recognition at a receptor or enzyme active site. researchgate.netnih.gov This strategy has been successfully applied to develop analogues for various targets, where the rigid framework helps to pre-organize the pharmacophoric elements in a favorable binding conformation. unifi.itunife.it For instance, modifying a P2Y14R antagonist with bridged piperidine (B6355638) moieties helped to probe receptor affinity and hydrophobicity. researchgate.netnih.gov

Exploration in the Development of New Pharmacophores

Bicyclic structures are considered "privileged structures" because they can present functional groups in specific three-dimensional arrangements that are conducive to binding with multiple biological targets. unife.it The 2-azabicyclo[4.1.0]heptane framework, with its fused cyclopropane (B1198618) and piperidine rings, offers a unique spatial arrangement of atoms. This novel geometry can be exploited to develop new pharmacophores—the essential ensemble of steric and electronic features necessary for biological activity. Research into related quinolin-2(1H)-one scaffolds has shown that attaching different bicyclic amines can significantly influence activity against bacterial topoisomerases, demonstrating their utility in creating new antibacterial agents. kcl.ac.uk

Research AreaBicyclic Scaffold ExampleKey FindingReference
Antiviral Synthesis2-Azabicyclo[2.2.1]hept-5-en-3-onePrecursor to carbocyclic nucleosides like Abacavir. researchgate.net
Receptor Antagonists2-Azanorbornane derivativesRigidification preserved human P2Y14R affinity. researchgate.netnih.gov
Antibacterial Agents3-Azabicyclo[4.1.0]heptane derivativesUsed as side chains in novel quinolinone topoisomerase inhibitors. kcl.ac.uk
Peptidomimetics2-Azabicyclo[2.2.1]heptane-1-carboxylic acidCreated a library of conformationally constrained proline analogues. researchgate.net

Design of Conformationally Constrained Peptidomimetics and Peptide Models

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by conformational flexibility and susceptibility to enzymatic degradation. d-nb.info Incorporating unnatural, conformationally restricted amino acids—such as those derived from azabicyclo-alkane scaffolds—is a proven strategy to overcome these limitations. d-nb.info These building blocks can enforce specific turns or secondary structures in a peptide chain, leading to peptidomimetics with enhanced stability, bioavailability, and receptor selectivity. researchgate.netd-nb.info For example, bicyclic proline analogues are used to stabilize specific amide bond configurations (e.g., trans-amide bonds), which is critical for designing peptide-based drugs. nuph.edu.ua This approach has been used to develop inhibitors of the Stat3 protein, where constrained mimics replaced natural amino acids to improve binding affinity. nih.gov

Development of Enzyme or Receptor Modulators (in vitro studies)

The rigid, bicyclic framework of 2-azabicyclo[4.1.0]heptane derivatives serves as a valuable scaffold in the design of potent and selective modulators of enzymes and receptors. This structure provides a conformationally restricted backbone that can be strategically functionalized to achieve high-affinity interactions with biological targets. Iminosugars, for example, which can be developed from this bicyclic structure, are known for their ability to mimic the corresponding pyranoses, allowing them to interact with carbohydrate-processing enzymes. thieme-connect.com

A significant area of development has been in the creation of nitric oxide synthase (NOS) inhibitors. Researchers have synthesized a series of 2-iminopiperidines fused to cyclopropane rings, structurally related to the 2-azabicyclo[4.1.0]heptane core, to target inducible NOS (iNOS). researchgate.net One notable derivative, ONO-1714, emerged from these efforts as a potent iNOS inhibitor. nih.gov Further studies have focused on modifying this lead compound to improve potency and selectivity. researchgate.net Similarly, derivatives of the related 2-azabicyclo[2.2.1]heptane scaffold have been developed as potent inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme implicated in type 2 diabetes. mdpi.com These efforts highlight a common strategy: using the bicyclic core as a starting point and employing chemical synthesis and molecular modeling to refine the structure for optimal interaction with the target enzyme. mdpi.com

Evaluation of Binding Affinities to Biological Targets (in vitro)

The evaluation of binding affinities is a critical step in characterizing the potential of these compounds as therapeutic agents. In vitro assays are used to quantify the potency with which these molecules bind to their intended biological targets, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).

For instance, derivatives of the 2-azabicyclo[4.1.0]heptane skeleton have demonstrated high affinity for nitric oxide synthase (NOS) isoforms. The compound ONO-1714, a cyclic amidine derivative, is a particularly potent inhibitor of human inducible NOS (iNOS), with a Kᵢ value of 1.88 nM. nih.gov This indicates a very strong binding interaction. Furthermore, ONO-1714 shows a 10-fold selectivity for iNOS over the endothelial NOS (ecNOS) isoform, an important characteristic for minimizing off-target effects. nih.gov

In a separate line of research, antagonists for the P2Y₁₄ receptor have been developed using bridged piperidine structures, including related bicyclic systems. While not direct derivatives of 2-azabicyclo[4.1.0]heptan-5-one, these studies show the utility of the general bicyclic framework. For example, the isoquinuclidine derivative 34 and the isonortropanol derivative 30 displayed IC₅₀ values of 15.6 nM and 21.3 nM, respectively, against the human P2Y₁₄ receptor. researchgate.netnih.gov

The following table summarizes key binding affinity data for modulators based on related bicyclic structures.

Compound Name/IdentifierTargetAssay TypeBinding Affinity
ONO-1714Human inducible Nitric Oxide Synthase (iNOS)Enzyme InhibitionKᵢ = 1.88 nM nih.gov
ONO-1714Human endothelial Nitric Oxide Synthase (ecNOS)Enzyme Inhibition~18.8 nM (10-fold less potent than for iNOS) nih.gov
Isoquinuclidine 34 Human P2Y₁₄ ReceptorFluorescence BindingIC₅₀ = 15.6 nM nih.gov
Isonortropanol 30 Human P2Y₁₄ ReceptorFluorescence BindingIC₅₀ = 21.3 nM nih.gov
MRS4738 (2-azanorbornane enantiomer 15 )Human P2Y₁₄ ReceptorFluorescence BindingHigher affinity than parent compound 1 researchgate.netnih.gov

Studies on Molecular Mechanisms of Action (e.g., enzyme inhibition)

Understanding the molecular mechanism of action is crucial for the rational design of more effective drugs. For derivatives of 2-azabicyclo[4.1.0]heptane, the primary mechanism often involves direct enzyme inhibition.

The potent iNOS inhibitor ONO-1714, with its (1S,5S,6R,7R)-7-Chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane hydrochloride structure, functions as a highly effective inhibitor of nitric oxide production. nih.gov The mechanism is believed to involve the compound binding tightly within the active site of the iNOS enzyme, preventing it from converting its natural substrate, L-arginine, into nitric oxide. nih.gov The potency of ONO-1714 is remarkable, being 451-fold more potent than L-NMMA and over 20,000-fold more potent than aminoguanidine, two other known iNOS inhibitors. nih.gov

In a broader context, the 2-azabicyclo[4.1.0]heptan-5-one hydrochloride structure is also investigated for its role in modulating neurotransmitter levels. The mechanism of action for these compounds can involve the inhibition of monoamine transporters, such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). evitachem.com By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound effectively increases their concentration, leading to enhanced neurotransmission. evitachem.com This mechanism is a cornerstone for the development of drugs targeting various psychiatric and neurological disorders. evitachem.com

Material Science Applications of Related Bicyclic Systems

While the primary focus of research on azabicyclic systems is often medicinal, related bicyclic and cage compounds have found significant applications in material science. core.ac.uk The rigid, three-dimensional structures of these compounds can impart unique properties to polymers and other materials. core.ac.uk

Bicyclic compounds, including those with aziridine (B145994) rings, have been used extensively as monomers for creating specialized polymers. core.ac.ukacs.org The inherent strain in the bicyclo[4.1.0] ring system can be harnessed in ring-opening polymerization reactions to create linear polymers with unique architectures. The resulting polymers, such as polyamides, polyesters, and polyurethanes, often exhibit enhanced thermal stability and mechanical properties due to the incorporation of the rigid bicyclic units into the polymer backbone. core.ac.uk

Furthermore, these compounds serve as polymer additives. core.ac.uk Their inclusion in existing polymer matrices can modify the material's properties, acting as plasticizers, cross-linking agents, or adhesion promoters. The photochemical transformation of pyridinium (B92312) salts to form bicyclic aziridines (6-azabicyclo[3.1.0]hex-3-en-2-ols) showcases a synthetic route to these valuable building blocks for material applications. acs.org The development of flow-assisted synthesis methods for these bicyclic aziridines demonstrates the potential for producing these structures on a larger scale, which is essential for their use in material science. acs.org

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The development of efficient and innovative synthetic routes to access 2-azabicyclo[4.1.0]heptan-5-one and its derivatives is paramount for advancing its application in drug discovery. Current research is geared towards the adoption of cutting-edge technologies that promise milder reaction conditions, enhanced selectivity, and improved sustainability.

Photoredox Catalysis: This burgeoning field in organic synthesis utilizes visible light to initiate redox reactions, offering a green and powerful alternative to traditional methods. usp.bryoutube.com The application of photoredox catalysis could enable novel C-C and C-heteroatom bond formations on the 2-azabicyclo[4.1.0]heptan-5-one core under gentle conditions. youtube.comyoutube.com For instance, the generation of radical intermediates from the bicyclic structure via single-electron transfer could facilitate previously challenging transformations. nih.gov Researchers are exploring the use of both transition metal complexes, like those of iridium and ruthenium, and organic dyes as photocatalysts to drive these reactions. youtube.com The ability to use low-energy visible light minimizes the risk of side reactions and degradation of sensitive functional groups. youtube.com

Flow Chemistry: Continuous flow chemistry presents a scalable and safe platform for the synthesis of complex molecules. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. This methodology is particularly advantageous for reactions that are exothermic or involve hazardous reagents. The integration of flow chemistry in the synthesis of 2-azabicyclo[4.1.0]heptan-5-one derivatives could streamline production and facilitate library synthesis for high-throughput screening.

Investigation of Less Explored Reactivity Profiles

While the fundamental reactivity of the 2-azabicyclo[4.1.0]heptan-5-one scaffold is understood, there remain untapped areas of its chemical behavior. The interplay between the strained cyclopropane (B1198618) ring, the lactam functionality, and the secondary amine offers a rich landscape for chemical exploration.

Future research will likely focus on:

Ring-Opening Reactions: Selective cleavage of the cyclopropane ring could provide access to a diverse range of functionalized piperidine (B6355638) and azepane derivatives, which are themselves valuable pharmacophores.

Stereoselective Transformations: The inherent chirality of the bicyclic system makes it an attractive template for asymmetric synthesis. Developing reactions that proceed with high stereocontrol is crucial for elucidating the structure-activity relationships of its biologically active derivatives. researchgate.net

Functionalization of the Bicyclic Core: Exploring novel methods to introduce a variety of substituents at different positions of the ring system will be key to expanding the chemical space and generating analogues with improved pharmacological properties. The presence of a ketone group at position five enhances its reactivity and potential for interactions in biological systems. evitachem.com

Integration with Artificial Intelligence and Machine Learning for Design and Synthesis Prediction

For 2-azabicyclo[4.1.0]heptan-5-one, AI and ML can be leveraged to:

De Novo Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel derivatives with desired pharmacological profiles. mdpi.comyoutube.com These models learn from vast datasets of known molecules to generate new structures that are likely to be active against a specific biological target. nih.govnih.gov

Synthesis Prediction: Retrosynthesis prediction tools, powered by AI, can help chemists devise the most efficient synthetic routes to target molecules. youtube.com These tools can analyze the structure of a complex molecule and suggest a series of reactions to synthesize it from simpler starting materials. nih.gov This can significantly reduce the time and resources required for synthesis planning. nih.gov

Property Prediction: Machine learning models can be trained to predict various properties of 2-azabicyclo[4.1.0]heptan-5-one derivatives, such as their solubility, metabolic stability, and potential off-target effects. nih.gov This allows for the early-stage filtering of unpromising candidates and the prioritization of molecules with a higher likelihood of success.

ApplicationDescriptionPotential Impact
De Novo DesignGeneration of novel 2-azabicyclo[4.1.0]heptan-5-one derivatives with optimized properties using generative models (e.g., RNNs, GANs). mdpi.comyoutube.comAccelerated discovery of new drug candidates with improved efficacy and safety profiles.
Synthesis PredictionAI-powered retrosynthesis tools to identify optimal synthetic routes to target compounds. youtube.comReduced time and cost associated with chemical synthesis. nih.gov
Property PredictionMachine learning models to forecast ADME (absorption, distribution, metabolism, and excretion) and toxicity properties. nih.govEarly identification and elimination of compounds with unfavorable pharmacokinetic profiles.

Exploration of New Biological Targets and Mechanisms (pre-clinical, in vitro)

The 2-azabicyclo[4.1.0]heptane scaffold has been investigated for its potential to modulate the activity of various biological targets. evitachem.com Emerging research aims to broaden the scope of its therapeutic applications by exploring its effects on less-characterized proteins and pathways.

Pre-clinical and in vitro studies are crucial for:

Identifying Novel Targets: High-throughput screening of 2-azabicyclo[4.1.0]heptan-5-one derivatives against diverse panels of receptors, enzymes, and ion channels can uncover new biological activities. nih.gov For instance, derivatives have shown affinity for orexin (B13118510) receptors, which are involved in the regulation of sleep and wakefulness. google.com

Elucidating Mechanisms of Action: Once a biological target is identified, detailed in vitro studies are necessary to understand the precise mechanism by which the compound exerts its effect. This includes determining whether the compound acts as an agonist, antagonist, or allosteric modulator. For example, some azabicyclic compounds are known to inhibit the reuptake of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). evitachem.com

Investigating Structure-Activity Relationships (SAR): By systematically modifying the structure of 2-azabicyclo[4.1.0]heptan-5-one and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the structural features required for optimal potency and selectivity. mdpi.com

Compound/DerivativeBiological Target/MechanismPotential Therapeutic Area
2-Azabicyclo[4.1.0]heptan-5-one analoguesNeurotransmitter reuptake inhibition (serotonin, dopamine, norepinephrine). evitachem.comNeurological and psychiatric disorders. evitachem.com
Substituted 2-azabicyclesOrexin receptor modulation. google.comSleep disorders, anxiety.
Bridged piperidine derivativesP2Y14 receptor antagonism. nih.govresearchgate.netInflammatory conditions, neuropathic pain. nih.gov
Indole- and pyrazole-glycyrrhetinic acid derivativesPTP1B inhibition. mdpi.comDiabetes and obesity. mdpi.com

Q & A

Q. What synthetic strategies are commonly employed to synthesize 2-azabicyclo[4.1.0]heptan-5-one HCl and its derivatives?

The synthesis often involves stereoselective cyclopropanation reactions to construct the bicyclic framework. For example, intramolecular cyclization of diazoacetamides or palladium-catalyzed reactions can yield bicyclic intermediates. Subsequent functionalization (e.g., ketone formation, HCl salt preparation) is achieved via hydrolysis or acid treatment. Cyclopropanation efficiency depends on catalyst choice (e.g., Rh(II) complexes) and reaction conditions (temperature, solvent) to minimize side products .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Advanced analytical techniques are required:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR distinguish exo/endo configurations and substituent orientations by analyzing coupling constants and chemical shifts.
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for crystalline intermediates like tert-butyl-protected derivatives .
  • Mass Spectrometry : Collision cross-section (CCS) predictions via ion mobility can validate structural conformations (e.g., [M+H]+ CCS = 129.2 Ų for the base compound) .

Q. What are the key challenges in purifying this compound?

The compound’s polar nature and sensitivity to acidic/basic conditions necessitate optimized chromatography (e.g., reverse-phase HPLC with trifluoroacetic acid modifiers) or recrystallization from polar aprotic solvents. Impurities often arise from incomplete cyclopropanation or racemization during HCl salt formation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to achieve >98% ee?

Chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis (e.g., Rhodium(II)-prolinate complexes) are critical. For example, tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4) serves as a chiral intermediate that can be hydrolyzed to the target compound with retained stereochemical integrity. Kinetic resolution or enzymatic methods may further enhance enantiomeric excess .

Q. What mechanistic insights explain contradictory biological activity data for bicyclic azabicyclo derivatives in nitric oxide synthase inhibition?

Structural analogs like 2-azabicyclo[4.1.0]heptan-3-imines exhibit variable inhibition due to stereoelectronic effects. Computational docking studies suggest that exo-oriented substituents improve binding to the enzyme’s active site, while steric hindrance from endo configurations reduces potency. Activity discrepancies may also arise from differences in cellular permeability or metabolic stability .

Q. How do substituent modifications on the bicyclic core influence physicochemical properties (e.g., solubility, logP)?

  • Hydroxyl groups : Increase solubility but reduce logP (e.g., 6-hydroxy-2-azabicyclo[2.2.1]heptane derivatives require HCl salt formation for stability).
  • Fluorine substituents : Enhance metabolic stability (e.g., 5-fluoro-2-azabicyclo[2.2.1]heptane HCl, CAS: 2288709-05-5) without significantly altering solubility . Quantitative Structure-Activity Relationship (QSAR) modeling is recommended to predict property changes systematically.

Methodological Considerations

Q. What strategies mitigate low yields in the cyclopropanation step during synthesis?

  • Catalyst screening : Rh(II) carboxylates (e.g., Rh₂(OAc)₄) improve reaction efficiency compared to Cu-based catalysts.
  • Solvent optimization : Dichloromethane or toluene minimizes side reactions like dimerization.
  • Temperature control : Slow addition of diazo precursors at -10°C reduces exothermic decomposition .

Q. How are stability issues addressed during long-term storage of this compound?

The compound should be stored in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Lyophilization from aqueous HCl (pH 3–4) enhances shelf life, while tert-butyloxycarbonyl (Boc) protection stabilizes intermediates for extended periods .

Data Contradictions and Gaps

  • notes a lack of literature/patent data for this compound, suggesting understudied applications. However, related bicyclic systems (e.g., 2-azabicyclo[2.2.1]heptanes) are well-documented in medicinal chemistry, indicating opportunities for comparative studies .
  • Discrepancies in melting points or spectral data across sources (e.g., CAS: 79200-56-9 vs. 49805-30-3 in ) highlight the need for rigorous analytical validation using certified reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.